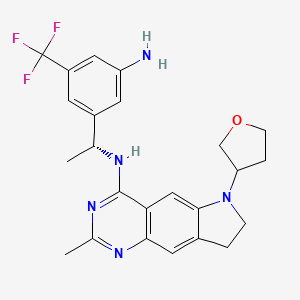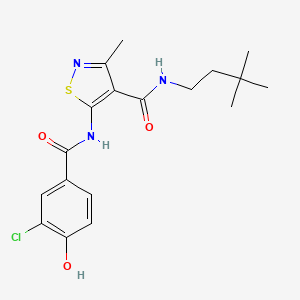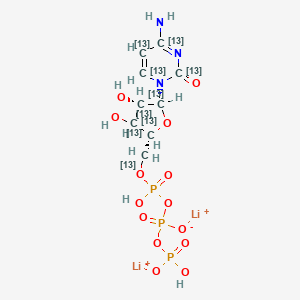
Cytidine-5'-triphosphate-13C9 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine-5’-triphosphate-13C9 (dilithium) is a labeled nucleoside triphosphate. It is a derivative of cytidine-5’-triphosphate, where nine carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer in metabolic studies and as a building block for nucleotides and nucleic acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphate-13C9 (dilithium) is synthesized by labeling cytidine-5’-triphosphate with carbon-13. The synthesis involves the enzymatic conversion of uridine-5’-triphosphate to cytidine-5’-triphosphate using cytidine triphosphate synthase. The reaction conditions typically include the presence of magnesium ions and adenosine triphosphate as a cofactor .
Industrial Production Methods
The industrial production of cytidine-5’-triphosphate-13C9 (dilithium) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to incorporate carbon-13 into the cytidine-5’-triphosphate during their metabolic processes. The compound is then extracted and purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine-5’-triphosphate-13C9 (dilithium) undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form higher-order phosphates.
Hydrolysis: It can be hydrolyzed to form cytidine diphosphate and cytidine monophosphate.
Substitution: It can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Phosphorylation: Requires adenosine triphosphate and magnesium ions.
Hydrolysis: Typically occurs in the presence of water and specific enzymes.
Substitution: Involves nucleophiles such as hydroxide ions or amines
Major Products
Phosphorylation: Higher-order phosphates.
Hydrolysis: Cytidine diphosphate and cytidine monophosphate.
Substitution: Various substituted cytidine derivatives
Applications De Recherche Scientifique
Cytidine-5’-triphosphate-13C9 (dilithium) has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation of nucleotides into nucleic acids.
Biology: Utilized in studies of nucleotide metabolism and enzyme kinetics.
Medicine: Employed in the development of antiviral and anticancer drugs.
Industry: Used in the production of labeled nucleotides for research and diagnostic purposes
Mécanisme D'action
Cytidine-5’-triphosphate-13C9 (dilithium) exerts its effects by serving as a substrate for various enzymes involved in nucleotide metabolism. It is incorporated into nucleic acids during DNA and RNA synthesis. The labeled carbon atoms allow researchers to track the metabolic pathways and interactions of nucleotides within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine-5’-triphosphate: The unlabeled version of the compound.
Cytidine-5’-monophosphate-13C9 (dilithium): A monophosphate version with carbon-13 labeling.
Cytidine-5’-diphosphate-13C9 (dilithium): A diphosphate version with carbon-13 labeling
Uniqueness
Cytidine-5’-triphosphate-13C9 (dilithium) is unique due to its carbon-13 labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage over unlabeled compounds in research applications .
Propriétés
Formule moléculaire |
C9H14Li2N3O14P3 |
|---|---|
Poids moléculaire |
504.0 g/mol |
Nom IUPAC |
dilithium;[[[(2R,4S,5R)-5-(4-amino-2-oxo(2,4,5,6-13C4)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;; |
Clé InChI |
OFXQOIVYFQDFTK-LXQKCEQWSA-L |
SMILES isomérique |
[Li+].[Li+].[13CH]1=[13CH]N([13C](=O)N=[13C]1N)[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
SMILES canonique |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


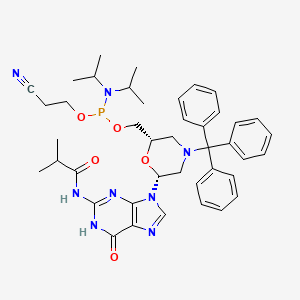


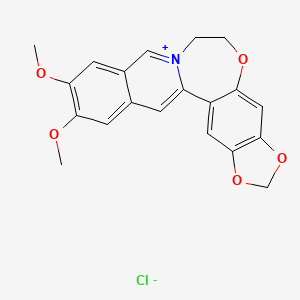
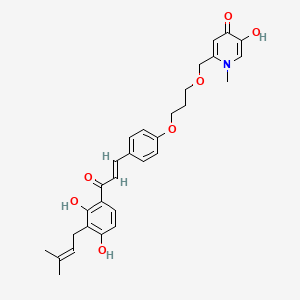
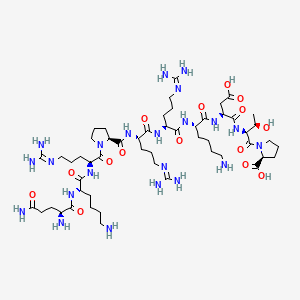

![(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile](/img/structure/B12381246.png)
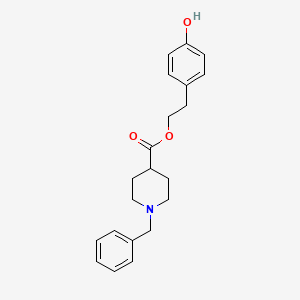
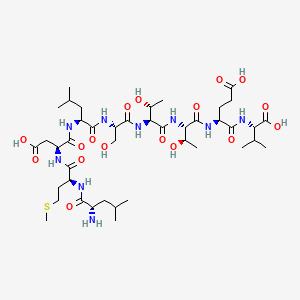

![(2R)-2-[[2-[[(2S,3S,4R)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12381297.png)
